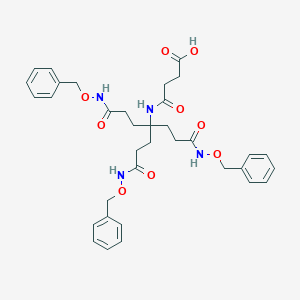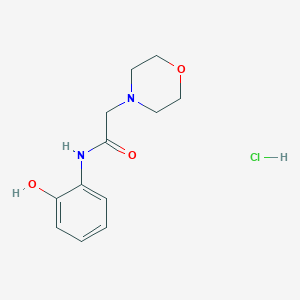![molecular formula C9H9NO B116249 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one CAS No. 147646-28-4](/img/structure/B116249.png)
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one, also known as CP-55,940, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in 1993 by Pfizer scientists and has since been used in scientific research to study the endocannabinoid system and its effects on various physiological processes.
Mecanismo De Acción
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one acts as a potent agonist of the CB1 receptor, which is one of two cannabinoid receptors found in the human body. When 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one binds to the CB1 receptor, it activates a signaling pathway that leads to the release of various neurotransmitters, including dopamine and serotonin. This activation of the endocannabinoid system has been shown to have a wide range of effects on various physiological processes, including pain sensation, appetite regulation, and mood.
Efectos Bioquímicos Y Fisiológicos
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one has been shown to have a wide range of biochemical and physiological effects on the human body. It has been shown to increase appetite and reduce pain sensation, and has also been shown to have anxiolytic and antidepressant effects. Additionally, 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one in scientific research is its high potency and affinity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation in a highly controlled and precise manner. However, one limitation of using 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one is its potential for off-target effects, as it may bind to other receptors in addition to the CB1 receptor.
Direcciones Futuras
There are many potential future directions for research involving 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one. One area of interest is its potential use in the treatment of various neurological disorders, including epilepsy and multiple sclerosis. Additionally, 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one may be useful in the development of new pain medications, as it has been shown to have potent analgesic effects. Finally, further research is needed to better understand the long-term effects of 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one on the endocannabinoid system and its potential for abuse or addiction.
Métodos De Síntesis
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one is synthesized through a multistep process that involves the condensation of 2,6-dimethylphenol with cyclopentanone, followed by a series of reactions that ultimately yield the final product. The synthesis of 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one is primarily used in scientific research to study the endocannabinoid system and its effects on various physiological processes. It has been shown to have a high affinity for the CB1 receptor and is able to activate it with a potency that is similar to that of THC, the primary psychoactive component of cannabis.
Propiedades
Número CAS |
147646-28-4 |
|---|---|
Nombre del producto |
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
4-methyl-5,6-dihydrocyclopenta[c]pyridin-7-one |
InChI |
InChI=1S/C9H9NO/c1-6-4-10-5-8-7(6)2-3-9(8)11/h4-5H,2-3H2,1H3 |
Clave InChI |
DAJRPQGJOXMXSW-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC2=C1CCC2=O |
SMILES canónico |
CC1=CN=CC2=C1CCC2=O |
Sinónimos |
7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



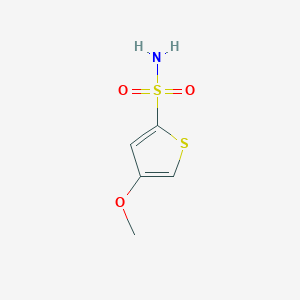
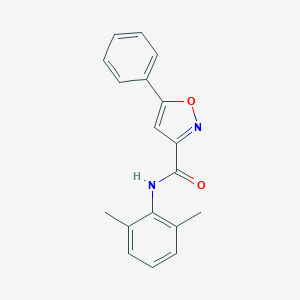
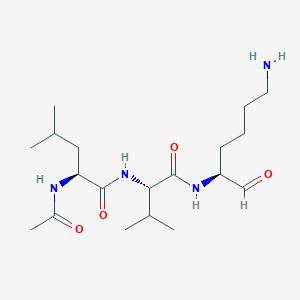
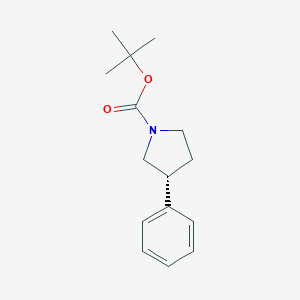
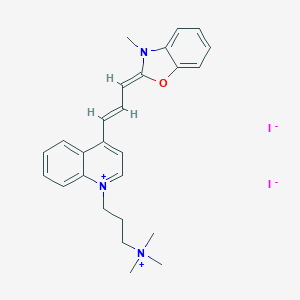
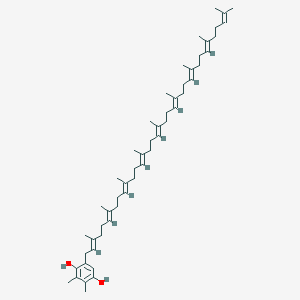
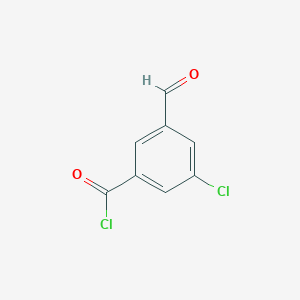
![Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate](/img/structure/B116179.png)
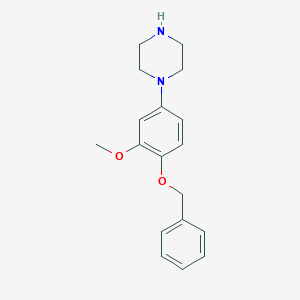
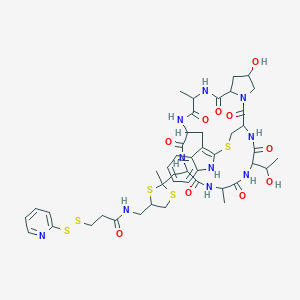
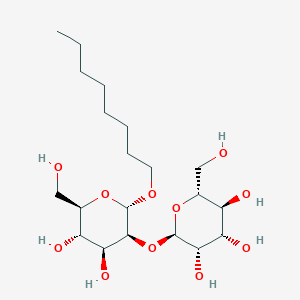
![(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one](/img/structure/B116192.png)
